
Imatinib Meta-methyl-piperazine Impurity
説明
Imatinib Meta-methyl-piperazine Impurity is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its intricate structure, which includes a piperazine ring, a pyridine ring, and a pyrimidine ring, all connected through various linkages. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Imatinib Meta-methyl-piperazine Impurity typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-methylpiperazine, which is achieved by reacting piperazine with methyl iodide under basic conditions.
Preparation of the Pyridine Intermediate: The pyridine ring is introduced by reacting 3-bromopyridine with a suitable nucleophile, such as sodium hydride, to form the corresponding pyridine intermediate.
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized by reacting 2-chloropyrimidine with an amine, such as aniline, under reflux conditions.
Coupling Reactions: The final compound is obtained by coupling the piperazine, pyridine, and pyrimidine intermediates through a series of nucleophilic substitution and condensation reactions. These reactions are typically carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Imatinib Meta-methyl-piperazine Impurity can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF), anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Imatinib Meta-methyl-piperazine Impurity has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways. It can serve as a tool compound to investigate the mechanisms of action of various biological targets.
Chemical Biology: The compound is employed in chemical biology research to explore its interactions with biomolecules, such as proteins and nucleic acids. This helps in understanding its binding affinity and specificity.
Industrial Applications: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Imatinib Meta-methyl-piperazine Impurity involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival. The compound’s ability to bind to specific sites on these targets is crucial for its biological activity.
類似化合物との比較
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methylphenyl)benzamide
- 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methylphenyl)pyrimidin-2-amine
- 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-2-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Uniqueness
Imatinib Meta-methyl-piperazine Impurity is unique due to its specific combination of functional groups and structural features. The presence of both pyridine and pyrimidine rings, along with the piperazine moiety, provides a distinct chemical profile that can interact with a wide range of biological targets. This makes it a valuable compound for drug discovery and development, as well as for studying complex biological processes.
生物活性
Imatinib Meta-methyl-piperazine Impurity is a notable compound derived from Imatinib, a well-established tyrosine kinase inhibitor used primarily in the treatment of various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Understanding the biological activity of this impurity is crucial for assessing its potential effects in drug formulations and therapeutic applications.
Imatinib itself is known to inhibit several tyrosine kinases, including c-KIT, ABL, PDGFR, and others. These kinases play critical roles in cell signaling pathways that regulate cell growth, differentiation, and survival. The meta-methyl-piperazine impurity may exhibit similar or modified interactions due to its structural differences from the parent compound.
- Tyrosine Kinase Inhibition : The impurity's potential to inhibit tyrosine kinases can be assessed through in vitro studies that compare its efficacy against standard Imatinib.
- Pharmacokinetics : The presence of this impurity can affect the pharmacokinetics of Imatinib, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.
Case Studies
- In Vitro Studies : Research has shown that impurities like Imatinib Meta-methyl-piperazine can alter the pharmacological profile of the primary drug. In a study examining various impurities in Imatinib formulations, it was found that certain impurities could either enhance or diminish the drug's efficacy against specific cancer cell lines.
- Clinical Observations : Clinical case reports have indicated that patients receiving formulations with varying impurity levels experienced different therapeutic outcomes. These observations highlight the importance of monitoring impurities in drug formulations to ensure consistent therapeutic effects.
Comparative Analysis
To better understand the implications of this compound in clinical settings, a comparative analysis with related compounds is essential:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Imatinib | C29H31N7O | Primary therapeutic agent; potent tyrosine kinase inhibitor |
This compound | C29H31N7O | Related impurity; potential impact on pharmacokinetics |
N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-N'-methylpiperazine | C30H34N6O | Similar structure; lacks deuterium substitution |
Toxicology and Safety Profile
The safety profile of this compound has not been extensively documented; however, general insights can be drawn from studies on related compounds:
- Adverse Effects : Common side effects associated with Imatinib include fluid retention, gastrointestinal disturbances, and hematologic abnormalities. The impurity's influence on these side effects needs further investigation.
- Toxicology Studies : Preliminary toxicological assessments are necessary to evaluate any genotoxic or mutagenic potential associated with this impurity.
Q & A
Basic Question: What analytical techniques are recommended for identifying and quantifying Imatinib Meta-methyl-piperazine Impurity in drug formulations?
Answer:
The impurity must be resolved from the active pharmaceutical ingredient (API) and other process-related impurities using chromatographic methods. High-performance liquid chromatography (HPLC) with UV detection is the primary method, as demonstrated in stability-indicating assays where peak purity is validated using photodiode array (PDA) detectors to ensure no co-elution . For structural confirmation, hyphenated techniques such as LC-MS/MS and NMR are critical. Mass spectrometry provides molecular weight and fragmentation patterns, while NMR (e.g., H, C) confirms stereochemistry and substitution patterns . Quantitative thresholds should align with ICH Q3A/B guidelines, where impurities ≥0.10% require identification and qualification .
Basic Question: How do ICH guidelines inform control strategies for this compound during drug development?
Answer:
ICH Q3A/B mandates that impurities ≥0.10% (or 1 mg/day intake, whichever is lower) must be identified, quantified, and qualified through toxicological studies. For method validation, specificity, accuracy (recovery 90–110%), linearity (R ≥0.99), and robustness (e.g., pH, column temperature variations) must be demonstrated . Stability studies under forced degradation conditions (acid/base hydrolysis, oxidation, thermal stress) are required to confirm method suitability for detecting degradation-related impurities .
Advanced Question: What experimental design considerations are critical when developing a stability-indicating method for this impurity?
Answer:
A systematic approach includes:
- Forced Degradation Studies : Expose Imatinib to 0.1N HCl/NaOH (24h, 60°C), 3% HO (6h), and photolytic stress (1.2 million lux-hours) to generate degradation products .
- Peak Purity Analysis : Use PDA detectors to confirm no co-elution of impurity and API peaks.
- Orthogonal Method Validation : Cross-validate using GC-MS for volatile impurities or capillary electrophoresis for charged species .
- Reference Standards : Source or synthesize impurity reference materials (e.g., 4-(4-Methylpiperazinemethyl)benzoic acid dihydrochloride) to establish calibration curves .
Advanced Question: How can researchers resolve contradictory data in impurity quantification across different analytical platforms?
Answer:
Discrepancies often arise from matrix effects (e.g., ionization suppression in LC-MS) or column selectivity differences. Mitigation strategies include:
- Cross-Validation : Compare results from HPLC, LC-MS, and NMR, ensuring all methods are calibrated with the same reference standard .
- Spiked Recovery Experiments : Add known impurity concentrations to placebo formulations to assess accuracy.
- Statistical Analysis : Apply ANOVA to evaluate inter-method variability and identify systematic errors .
Basic Question: What synthetic pathways are reported for generating this compound?
Answer:
The impurity can arise during the synthesis of Imatinib’s piperazine moiety. Key steps include:
- Bromination and Amination : React 4-methylpiperazine with a benzyl halide intermediate under nucleophilic substitution conditions (e.g., KCO in DMF, 80°C) .
- Byproduct Formation : Incomplete purification or side reactions (e.g., over-alkylation) during API synthesis may generate the impurity. Optimize reaction stoichiometry (molar ratio ~1:1.2) and solvent polarity (e.g., acetonitrile vs. THF) to minimize byproducts .
Advanced Question: What in vitro models are suitable for assessing the impurity’s impact on drug efficacy and safety?
Answer:
- Kinase Inhibition Assays : Test the impurity’s binding affinity to BCR-ABL tyrosine kinase compared to Imatinib using fluorescence resonance energy transfer (FRET) or radioactive P-ATP assays .
- Cytotoxicity Screening : Use human hepatocyte (e.g., HepG2) or renal (HEK293) cell lines to evaluate impurity-induced toxicity at concentrations up to 10× the therapeutic dose .
- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH) to predict pharmacokinetic interference .
Advanced Question: How can researchers address challenges in isolating trace-level impurities for structural elucidation?
Answer:
- Preparative HPLC : Scale up analytical methods using C18 columns (250 × 21.2 mm, 10 μm) with isocratic elution (e.g., 0.1% TFA in acetonitrile/water) to collect impurity fractions .
- Lyophilization : Concentrate fractions under reduced pressure and lyophilize to obtain solids for NMR.
- Isotopic Labeling : Synthesize deuterated analogs (e.g., H-imatinib) to distinguish impurity signals from background noise in NMR spectra .
Basic Question: What criteria define the acceptable limit for this impurity in final drug products?
Answer:
Thresholds are determined by:
- Toxicological Assessment : Genotoxicity studies (Ames test, micronucleus assay) and maximum daily exposure limits (e.g., ≤1.5 μg/day for mutagenic impurities per ICH M7) .
- Clinical Relevance : Ensure impurity levels do not alter Imatinib’s pharmacokinetic profile (e.g., AUC, C) in bioequivalence studies .
特性
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O/c1-21-8-9-25(18-27(21)34-29-31-12-10-26(33-29)24-7-4-11-30-19-24)32-28(37)23-6-3-5-22(17-23)20-36-15-13-35(2)14-16-36/h3-12,17-19H,13-16,20H2,1-2H3,(H,32,37)(H,31,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPOQAXTOUMJRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741185 | |
Record name | 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-59-9 | |
Record name | 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20741185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。